Amiloxate

准备方法

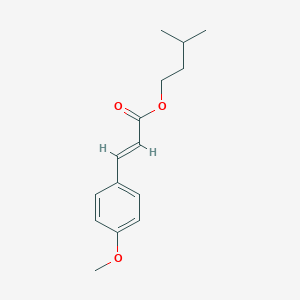

阿米洛克斯是通过 4-甲氧基肉桂酸与异戊醇酯化合成的。 该反应通常使用酸催化剂,例如硫酸,并在回流条件下进行,以确保完全转化 。工业生产方法遵循类似的原理,但规模更大,以适应更大的数量。

化学反应分析

阿米洛克斯会经历各种化学反应,包括:

氧化: 阿米洛克斯可以被氧化成相应的羧酸。

还原: 还原反应可以将阿米洛克斯转化为醇衍生物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的亲核试剂。形成的主要产物取决于具体的反应条件和所使用的试剂。

科学研究应用

Pharmacological Properties

- UV Protection : Amiloxate is approved in Europe as a UV filter in cosmetic products, specifically sunscreens. It selectively absorbs UV-B radiation, which is crucial for preventing sunburn and reducing the risk of skin cancer .

- Anti-inflammatory Effects : Experimental studies have demonstrated that this compound exhibits dose-dependent anti-inflammatory actions. In mouse models, it inhibited edema by approximately 70% at low doses, suggesting its potential utility in treating inflammatory skin conditions .

- Antioxidant Activity : Due to its structural similarities to cinnamic acid, this compound may also possess antioxidant properties, acting as a free radical scavenger and thereby protecting skin cells from oxidative stress .

Safety and Regulatory Status

This compound's safety profile has been a point of interest in dermatological research. While it is approved for use in Europe, it has not yet received FDA approval for sunscreen use in the United States. The FDA requires comprehensive safety and efficacy evaluations before allowing new active ingredients in over-the-counter (OTC) drugs like sunscreens .

Table 1: Regulatory Status of this compound

| Region | Approval Status | Notes |

|---|---|---|

| Europe | Approved | Used as a UV filter in cosmetic products |

| United States | Not Approved | Under review; requires safety and efficacy data |

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Study on Skin Absorption : Research involving porcine ear models indicated that this compound does not penetrate the skin significantly, suggesting limited systemic absorption when applied topically. This characteristic may enhance its safety profile as a cosmetic ingredient .

- Inflammatory Response Studies : In animal models, this compound has shown promise in reducing inflammatory responses associated with UV exposure. This could be beneficial for individuals with sensitive skin or conditions exacerbated by sunlight .

Table 2: Summary of Key Findings from Studies on this compound

Future Directions and Research Opportunities

Given its promising properties, further research into this compound could focus on:

- Long-term safety studies : To establish comprehensive safety profiles for prolonged use.

- Combination therapies : Exploring synergistic effects when combined with other active ingredients in sunscreens.

- Broader dermatological applications : Investigating potential uses beyond sun protection, such as in anti-aging formulations or treatments for inflammatory skin diseases.

作用机制

阿米洛克斯通过选择性吸收 UV-B 射线作为 UV-B 过滤器。 据推测,它通过作为自由基清除剂来介导抗氧化作用,从而保护皮肤免受氧化损伤 。 该化合物不会显著渗透皮肤,这增强了其用于局部应用的安全性 .

相似化合物的比较

阿米洛克斯与其他用作紫外线过滤剂的肉桂酸酯衍生物相似,例如奥克立林(辛酸甲氧基肉桂酸酯)。 阿米洛克斯具有独特地结合了紫外线吸收特性和抗炎作用,使其在某些配方中成为首选 。 其他类似的化合物包括奥克沙酯和阿伏苯宗,它们也用作紫外线过滤器,但它们的化学结构和特定吸收特性有所不同 .

参考文献

生物活性

Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic compound primarily recognized for its use as a UV filter in sunscreen formulations. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound is classified as an ester derived from p-methoxycinnamic acid and isoamyl alcohol. It is characterized by its ability to absorb UV-B radiation effectively, specifically in the range of 280–320 nm. This absorption helps protect skin cells from UV-induced damage, thereby reducing the risk of sunburn and long-term skin damage .

The mechanism of action involves this compound acting as a free radical scavenger , which mediates antioxidant activity. In preclinical studies, it has demonstrated a dose-dependent anti-inflammatory effect , inhibiting edema by approximately 70% even at low doses in mouse models .

Pharmacological Effects

- Anti-inflammatory Properties : this compound has shown significant anti-inflammatory activity in animal studies. It inhibited inflammation markers and reduced tissue edema effectively .

- Antioxidant Activity : Its structural similarity to cinnamic acid suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress induced by UV radiation .

- Antifibrotic Potential : Preliminary studies indicate that this compound may possess antifibrotic properties, potentially reducing scar tissue formation in various organs.

Skin Penetration and Absorption

Research indicates that this compound does not penetrate the skin significantly when applied topically. In vitro studies using porcine ear models revealed no detectable levels of this compound within the skin layers after application . This characteristic may mitigate concerns regarding systemic absorption and associated endocrine disruption commonly linked with other UV filters .

Comparative Analysis with Other UV Filters

The following table compares this compound with other common UV filters regarding their absorption characteristics and unique properties:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| This compound | Ester of p-methoxycinnamic acid | Effective UVB filter; low skin penetration |

| Octyl methoxycinnamate (OMC) | Ester of p-methoxycinnamic acid | Widely used; effective UVB filter |

| Benzophenone-3 (BP-3) | Ketone | Absorbs both UVA and UVB; potential endocrine disruptor |

| Homosalate | Ester of salicylic acid | Broad-spectrum UV filter; often combined with others |

| Butyl methoxydibenzoylmethane | Ketone | Broad-spectrum protection; photostable |

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various biological contexts:

- Mouse Model Study : A study demonstrated that topical application of this compound significantly reduced inflammatory responses in mice exposed to UV radiation, supporting its potential as an effective topical agent for sun protection .

- Environmental Impact Research : Investigations into the environmental effects of organic UV filters have raised concerns about their accumulation in marine ecosystems. This compound's low penetration through human skin suggests a lower risk for systemic bioaccumulation compared to more penetrative compounds like benzophenone-3 .

属性

IUPAC Name |

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYRXMKIIGMKK-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71617-10-2 | |

| Record name | Amiloxate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 71617-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMILOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

< -30 | |

| Record name | Amiloxate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Amiloxate as a sunscreen agent?

A1: this compound functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation from sunlight, specifically UVB rays. [] This absorption prevents the UV radiation from reaching the skin and causing damage. While the exact mechanism is not explicitly detailed in the provided abstracts, it likely involves the absorption of UV energy by the this compound molecule, causing excitation of its electrons. This energy is then dissipated as heat, effectively preventing the harmful UV radiation from penetrating the skin.

Q2: What are the limitations of using this compound in sunscreen formulations?

A2: While this compound provides UVB protection, it doesn't offer significant protection against UVA rays. [] Effective sunscreen formulations often require a combination of UV filters to address both UVA and UVB radiation. Additionally, the provided research highlights concerns regarding the safety of this compound and the need for further data to confirm its safety profile. [] This uncertainty led the FDA to request additional information from manufacturers regarding the safety of this compound. []

Q3: How is this compound typically quantified in sunscreen products?

A3: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify this compound and other UV filters in sunscreen products. [] This method allows for simultaneous analysis of multiple UV filters, including this compound, offering a comprehensive assessment of sunscreen composition.

Q4: What is the significance of the Sunscreen Innovation Act in the context of this compound research?

A4: The Sunscreen Innovation Act, enacted in 2014, aimed to expedite the review process for new sunscreen active ingredients by the FDA. [] this compound was one of the eight ingredients under review at the time. This Act highlights the need for a more efficient regulatory pathway for evaluating the safety and efficacy of sunscreen ingredients, including this compound, to address the public's need for safe and effective sun protection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。